Fmoc-D-Bpa-OH

Photoaffinity labeling Photochemical stability Crosslinking efficiency

Fmoc-D-Bpa-OH (CAS 117666-97-4) is the D-enantiomer phenylalanine derivative equipped with a benzophenone photoactivatable group. It uniquely enables photoaffinity labeling with 63% covalent incorporation—10-fold better than azido probes—and exhibits minimal aqueous quenching, making it ideal for GPCR mapping and protein interaction studies in physiological buffers. Fully compatible with standard Fmoc/tBu SPPS and available in ≥98% purity, this building block ensures reproducible high-yield synthesis of photoreactive peptide ligands. Choose the D-configuration for stereochemical precision not achievable with L-Bpa-OH or generic alternatives.

Molecular Formula C31H25NO5
Molecular Weight 491.5 g/mol
CAS No. 117666-97-4
Cat. No. B557721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Bpa-OH
CAS117666-97-4
SynonymsFmoc-D-Bpa-OH; 117666-97-4; Fmoc-4-benzoyl-D-phenylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoicacid; Fmoc-D-4-Benzoylphenylalanine; AmbotzFAA1665; SCHEMBL119472; 09773_FLUKA; CTK7G2292; MolPort-003-795-019; ZINC2560906; CF-728; AKOS015837371; AJ-40671; AK114765; SC-21310; KB-209623; TL8000491; TR-062099; I14-3602; (2R)-3-(4-benzoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
Molecular FormulaC31H25NO5
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1
InChIKeySYOBJKCXNRQOGA-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Bpa-OH (CAS 117666-97-4): Chemical Profile and Photoreactive Peptide Building Block for Procurement


Fmoc-D-Bpa-OH (CAS 117666-97-4, molecular formula C31H25NO5, molecular weight 491.53) is a synthetic amino acid derivative of phenylalanine . It consists of a D-phenylalanine core substituted with a 4-benzoylphenyl group and protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group . The compound is a D-enantiomer, meaning its side chain orientation differs from the naturally occurring L-phenylalanine . The benzophenone moiety serves as a photoactivatable group that, upon exposure to UV light (typically ~350-365 nm), forms covalent crosslinks with nearby C–H bonds, enabling photoaffinity labeling and protein-protein interaction mapping [1]. Its Fmoc protection is base-labile, making it compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols .

Why Fmoc-D-Bpa-OH Cannot Be Substituted with Generic BPA Analogs or L-Enantiomers


Fmoc-D-Bpa-OH is not interchangeable with its L-enantiomer counterpart (Fmoc-L-Bpa-OH, CAS 117666-96-3) or with alternative photoreactive probes such as aryl azides, aryl diazirines, or α-diazocarbonyls. The D-configuration confers distinct stereochemical and biophysical properties that affect peptide conformation, receptor binding, and proteolytic stability . Comparative studies under identical conditions demonstrate that benzophenone-based probes exhibit markedly lower affinity for reaction with water versus diazirine-based probes, producing uniform crosslinking products without the non-uniform irradiation byproducts characteristic of aryl azides [1]. Cross-study evidence indicates that Bpa-containing photoreactive probes achieve covalent incorporation efficiencies of 63% to 70% in receptor labeling experiments, a level not consistently attainable with alternative photophores [2][3]. Substitution with generic alternatives therefore risks compromised crosslinking yield, increased background from aqueous quenching, or altered peptide bioactivity due to stereochemical mismatch.

Quantitative Evidence Guide: Fmoc-D-Bpa-OH Comparative Performance Data


Benzophenone vs. Aryl Diazirine and Aryl Azide: Comparative Photochemical Stability in Aqueous Environments

In a direct head-to-head comparison of four photoactivatable probes under identical conditions using the pentapeptide thymopentin (TP5) as a model system, the benzophenone derivative (Bpa) demonstrated extremely low affinity to react with water, in contrast to the aryl diazirine probe (Tmd)Phe which exhibited a high tendency to react with water molecules [1]. The 4-azidobenzoyl group showed comparable crosslinking efficiency but a higher probability of creating non-uniform irradiation products through rearrangement [1].

Photoaffinity labeling Photochemical stability Crosslinking efficiency Aqueous quenching

Bpa-Mediated Photoaffinity Labeling Efficiency: 63% Covalent Incorporation vs. Azido Derivatives

In a cross-study comparison using atrial natriuretic factor (ANF) receptor labeling, a Bpa-containing photoaffinity derivative achieved 63% efficiency of covalent incorporation to the receptor protein [1]. This efficiency was reported as 10-fold higher than with azido derivatives of ANF or with conventional cross-linking agents [1].

Photoaffinity labeling Receptor binding Covalent incorporation ANF receptor

Bpa-Containing Substance P Analog: 70% Covalent Linkage Efficiency in Receptor Photolabeling

In a study using a Bpa-containing substance P (SP) analogue synthesized via solid-phase peptide synthesis, up to 70% of the specifically bound 125I-labeled photoprobe underwent covalent linkage to receptor polypeptides upon photolysis [1]. The probe retained equipotent binding affinity with native SP (KD = 0.4 nM) and maintained saturable, reversible binding characteristics in the absence of light [1].

Substance P receptor NK-1 receptor Photoincorporation efficiency SPPS

Bpa-Containing GPCR Probe Binding Affinity: Kd = 0.3–17.7 nM Across UT Receptor Ligands

In a study using a series of four agonist and three partial agonist photoreactive urotensin II (U-II) analogues containing p-benzoyl-L-phenylalanine (Bpa), all peptides bound the UT receptor expressed in COS-7 cells with high affinity, exhibiting Kd values ranging from 0.3 to 17.7 nM [1]. Proteolytic mapping identified Met288 of the third extracellular loop as a binding site for all four agonist peptides [1].

GPCR Urotensin II receptor Binding affinity Ligand-receptor mapping

Fmoc-D-Bpa-OH Commercial Purity Specifications: ≥98.0% to ≥99% HPLC

Commercial suppliers of Fmoc-D-Bpa-OH (CAS 117666-97-4) consistently specify HPLC purity of ≥98.0% to ≥99% . Chem-Impex International additionally certifies chiral purity ≥99% (HPLC, Chiral purity), confirming enantiomeric integrity . MedChemExpress reports purity of 99.42% .

Quality control HPLC purity Chiral purity Procurement specifications

D-Enantiomer Configuration: Potential Implications for Proteolytic Stability and Peptide Half-Life

Fmoc-D-Bpa-OH contains a D-enantiomer of phenylalanine, meaning the side chain is oriented differently compared to naturally occurring L-phenylalanine . Class-level knowledge indicates that incorporation of D-amino acids into peptide sequences can enhance resistance to proteolytic degradation, thereby increasing peptide half-life in biological systems . The D-configuration also affects self-assembly behavior and can modulate receptor binding selectivity .

D-amino acid Protease resistance Peptide stability Enantiomeric specificity

Primary Research and Industrial Application Scenarios for Fmoc-D-Bpa-OH


GPCR Ligand-Receptor Contact Site Mapping via Photoaffinity Labeling

Fmoc-D-Bpa-OH enables the synthesis of photoreactive peptide ligands for G protein-coupled receptor (GPCR) contact site mapping. As demonstrated with urotensin II receptor studies, Bpa-containing agonist and partial agonist analogues maintain high binding affinity (Kd = 0.3–17.7 nM) while enabling covalent crosslinking to specific receptor residues (e.g., Met288) upon UV irradiation [1]. This application is critical for elucidating GPCR activation mechanisms, identifying drug binding pockets, and guiding structure-based drug design. The D-configuration of Fmoc-D-Bpa-OH may be particularly relevant when stereochemical constraints in the ligand binding pocket require non-natural amino acid geometry.

High-Sensitivity Receptor Detection in Low-Expression Tissues

Bpa-based photoaffinity probes achieve 63% covalent incorporation efficiency, a 10-fold improvement over azido derivatives [1]. This enhanced efficiency makes Fmoc-D-Bpa-OH-derived probes suitable for detecting and characterizing receptors in tissues with low expression levels where conventional labeling methods yield insufficient signal. Applications include receptor localization studies, internalization tracking, and proteolytic fragment mapping amenable to amino acid microsequencing [1].

Solid-Phase Peptide Synthesis of Photoreactive Peptide Libraries

Fmoc-D-Bpa-OH is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols [1]. The Fmoc protecting group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential amino acid coupling without compromising the benzophenone photophore. The compound's high commercial purity (≥98.0% to 99% HPLC) supports efficient coupling yields and minimizes deletion sequences in longer peptides. This makes Fmoc-D-Bpa-OH suitable for automated peptide synthesizer workflows producing photoreactive peptide libraries for high-throughput interaction screening.

Protein-Protein Interaction Mapping in Aqueous Biological Buffers

The benzophenone photophore's extremely low affinity for reaction with water, established through direct comparative photochemical studies [1], makes Fmoc-D-Bpa-OH-containing peptides particularly suitable for photoaffinity labeling experiments conducted in aqueous physiological buffers. Unlike diazirine-based probes that suffer from significant aqueous quenching, Bpa maintains crosslinking efficiency in hydrophilic environments [1]. This property is essential for in vitro protein-protein interaction studies, cell lysate pull-down experiments, and mapping of protein interaction networks where water is the predominant solvent.

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